molecular formula C14H18N6O5 B10923322 ethyl 1-ethyl-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxylate

ethyl 1-ethyl-4-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazole-3-carboxylate

Cat. No.: B10923322
M. Wt: 350.33 g/mol
InChI Key: QEKCDTPDDQLPPT-UHFFFAOYSA-N
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Description

ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This particular compound is characterized by its unique structure, which includes multiple functional groups such as nitro, ester, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or β-ketoester under acidic or basic conditions to form the pyrazole ring.

    Acylation: The acylation of the pyrazole ring is carried out using acyl chlorides or anhydrides in the presence of a base to form the acylated pyrazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.

Industrial Production Methods

Industrial production of ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for hydrolysis.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid for nitration.

Major Products

    Amino derivative: Formed by the reduction of the nitro group.

    Carboxylic acid: Formed by the hydrolysis of the ester group.

    Halogenated pyrazole: Formed by electrophilic substitution reactions.

Scientific Research Applications

ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester and amide groups can also participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID: Similar structure with a different substitution pattern on the pyrazole ring.

    Quinolinyl-pyrazoles: Compounds containing both pyrazole and quinoline rings, exhibiting different biological activities.

Uniqueness

ETHYL 1-ETHYL-4-{[2-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups and substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C14H18N6O5

Molecular Weight

350.33 g/mol

IUPAC Name

ethyl 1-ethyl-4-[[2-(5-methyl-4-nitropyrazol-1-yl)acetyl]amino]pyrazole-3-carboxylate

InChI

InChI=1S/C14H18N6O5/c1-4-18-7-10(13(17-18)14(22)25-5-2)16-12(21)8-19-9(3)11(6-15-19)20(23)24/h6-7H,4-5,8H2,1-3H3,(H,16,21)

InChI Key

QEKCDTPDDQLPPT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OCC)NC(=O)CN2C(=C(C=N2)[N+](=O)[O-])C

Origin of Product

United States

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